molecular formula C8H10BrN B1267046 4-(2-Bromoethyl)aniline CAS No. 39232-03-6

4-(2-Bromoethyl)aniline

Cat. No. B1267046
CAS RN: 39232-03-6
M. Wt: 200.08 g/mol
InChI Key: WNPSMKHXUKDOBN-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)aniline is an organic compound with the molecular formula C8H10BrN . It is a precursor to many industrial chemicals .


Synthesis Analysis

The synthesis of 4-(2-Bromoethyl)aniline can be achieved through a nitration process followed by a reduction . Another method involves the use of light and two transition-metal catalysts to make anilines .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromoethyl)aniline contains a total of 20 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .


Chemical Reactions Analysis

Anilines, such as 4-(2-Bromoethyl)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .


Physical And Chemical Properties Analysis

The boiling point of 4-(2-Bromoethyl)aniline is predicted to be 277.6±15.0 °C, and its density is predicted to be 1.452±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

When handling 4-(2-Bromoethyl)aniline, it is advised to avoid contact with skin and eyes, and to not breathe dust, mist, vapors, or spray . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

4-(2-bromoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPSMKHXUKDOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192491
Record name 1-(4-Aminophenyl)-2-bromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)aniline

CAS RN

39232-03-6
Record name 4-(2-Bromoethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39232-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-2-bromoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Aminophenyl)-2-bromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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